

## **Protocol for Assessing SH1573 Efficacy In Vivo**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SH1573    |           |
| Cat. No.:            | B15575963 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Application Note and Protocol**

Introduction

SH1573 is a novel, independently designed and synthesized inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), specifically targeting the R140Q mutation.[1] This mutation is a key driver in certain cancers, particularly Acute Myeloid Leukemia (AML), leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to DNA and histone hypermethylation and a block in myeloid differentiation.[2][3] SH1573 has demonstrated potent and selective inhibition of the mIDH2 R140Q protein, resulting in reduced 2-HG levels and the promotion of granulocytic differentiation in preclinical models of AML.[1][4] Preclinical studies have shown that SH1573 possesses high bioavailability, good metabolic stability, and a wide tissue distribution, with a favorable safety profile.[1][4] This document provides a detailed protocol for assessing the in vivo efficacy of SH1573 in a patient-derived xenograft (PDX) mouse model of AML.

Mechanism of Action

**SH1573** selectively inhibits the mutant IDH2 R140Q enzyme, thereby blocking the conversion of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to 2-hydroxyglutarate (2-HG). The reduction in 2-HG levels alleviates the downstream epigenetic blockade, allowing for the differentiation of leukemic blasts into mature granulocytes.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protocol for Assessing SH1573 Efficacy In Vivo].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575963#protocol-for-assessing-sh1573-efficacy-in-vivo]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com